molecular formula C20H15NO4S B2820462 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl propionate CAS No. 610760-22-0

3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl propionate

Cat. No. B2820462
CAS RN: 610760-22-0
M. Wt: 365.4
InChI Key: QGUBHTGSFOOMGG-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound . It’s a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . Chromenone (or chromone) is another important heterocyclic compound often found in natural products and pharmaceuticals.


Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Again, while specific reactions involving “3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl propionate” are not available, benzothiazole derivatives are known to undergo a variety of chemical reactions, often involving electrophilic or nucleophilic substitutions .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Crystal Structure Analysis

The compound has been used in crystal structure analysis . The crystal structure of a similar compound, 3-(benzo[d]thiazol-2-yl)-5-bromo-2-hydroxybenzaldehyde, was analyzed, providing valuable data for understanding the properties and potential applications of these types of compounds .

Antioxidant Activity

Thiazole derivatives, which include this compound, have been found to exhibit antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various health issues including aging and diseases like cancer .

Antimicrobial Activity

Thiazole derivatives have also been found to have antimicrobial properties . This means they could potentially be used in the development of new antimicrobial drugs, which are important for treating infections caused by bacteria, viruses, and other microorganisms .

Anticancer Activity

The compound has shown potential in cancer treatment. It has been found to exhibit cytotoxicity activity on human tumor cell lines . This suggests that it could be used in the development of new anticancer drugs .

Anti-inflammatory Activity

Thiazole derivatives have been found to exhibit anti-inflammatory activity . This means they could potentially be used in the treatment of inflammatory diseases, such as arthritis and asthma .

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective properties . This suggests that they could potentially be used in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Benzothiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. For example, some benzothiazole derivatives can be toxic . Always refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information.

Future Directions

The future directions in the research and development of benzothiazole derivatives are vast, given their wide range of biological activities . They continue to be a focus in the development of new pharmaceuticals and other applications .

properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4S/c1-3-17(22)25-15-9-8-12-18(23)13(10-24-19(12)11(15)2)20-21-14-6-4-5-7-16(14)26-20/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUBHTGSFOOMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=C(C2=C(C=C1)C(=O)C(=CO2)C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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